dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane
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Overview
Description
Dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple phenyl rings and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under conditions that promote the formation of the desired phosphane compound. Commonly, this involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: As a ligand, it can facilitate cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of an aryl boronic acid with an aryl halide.
Scientific Research Applications
Dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Medicine: There is potential for its use in drug development, particularly in the design of new pharmaceuticals that require specific ligand properties.
Mechanism of Action
The mechanism by which dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process being utilized .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(2-methylphenyl)phosphine: Similar in structure but with different substituents on the phenyl rings.
Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: Another related compound with methoxy groups on the phenyl rings.
Uniqueness
Dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane is unique due to its specific combination of substituents, which can influence its reactivity and the types of catalytic processes it can facilitate. Its structure allows for specific interactions with metal centers, making it a valuable ligand in certain catalytic applications.
Properties
Molecular Formula |
C38H43OP |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H43OP/c1-28-20-22-29(23-21-28)34-17-11-18-35(30-24-26-31(39-2)27-25-30)38(34)36-16-9-10-19-37(36)40(32-12-5-3-6-13-32)33-14-7-4-8-15-33/h9-11,16-27,32-33H,3-8,12-15H2,1-2H3 |
InChI Key |
OKIOURYAALTROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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